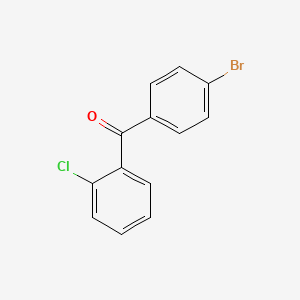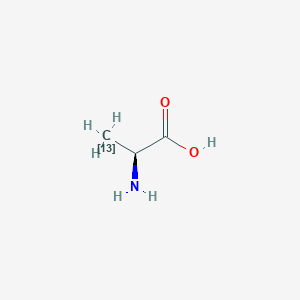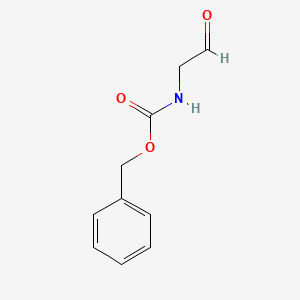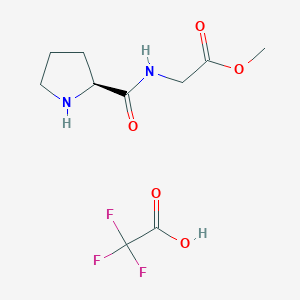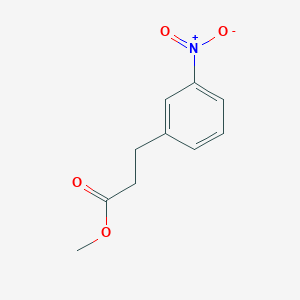
Methyl 3-(3-nitrophenyl)propanoate
Descripción general
Descripción
Methyl 3-(3-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Catalysis and Enzyme Activity
Methyl 3-(3-nitrophenyl)propanoate has been studied in the context of catalysis, particularly with per-O-methylated cyclodextrins. These compounds exhibit significant enzyme catalysis, providing rate accelerations of 500-1000 times, indicating potential applications in biochemical reactions and industrial processes (Fenger & Bols, 2010).
2. Biodegradation and Environmental Applications
Research has demonstrated the role of certain microorganisms, such as Ralstonia sp. SJ98, in the biodegradation of similar nitrophenyl compounds. These studies are vital for understanding environmental decontamination and bioremediation processes, especially in soils contaminated with pesticides (Bhushan et al., 2000).
3. Synthesis of Bioactive Compounds
The compound has been used in the synthesis of β2-Homoamino acids via enantioselective catalysis. This synthesis approach is crucial for developing new pharmaceuticals and studying biological processes (Rimkus & Sewald, 2003).
4. Chemical Structure and Crystallography
Studies have focused on the molecular and crystal structures of related nitrophenyl compounds, providing insights into their conformation and implications for peptide synthesis. This research is fundamental for understanding the chemical behavior of these compounds in various applications (Crisma & Toniolo, 2002).
5. Pharmaceutical Synthesis
Research has also been conducted on the synthesis of various pharmaceuticals, utilizing similar nitrophenyl propanoates as intermediates. These studies contribute significantly to the development of new drugs and therapeutic agents (Shahid et al., 2006).
Safety and Hazards
“Methyl 3-(3-nitrophenyl)propanoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Mecanismo De Acción
Mode of Action
It is known that similar compounds interact with their targets, causing changes at the molecular level
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to downstream effects
Result of Action
Similar compounds have been found to have various biological activities
Análisis Bioquímico
Biochemical Properties
Methyl 3-(3-nitrophenyl)propanoate plays a significant role in biochemical reactions due to its nitro group, which can participate in various chemical transformations. This compound interacts with enzymes, proteins, and other biomolecules through different mechanisms. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, the nitro group can undergo reduction reactions catalyzed by nitroreductases, leading to the formation of amino derivatives. These interactions highlight the versatility of this compound in biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins by interacting with their active sites or altering their conformation. This can lead to changes in downstream signaling events and ultimately affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dry and room temperature conditions, but it can degrade over time when exposed to moisture or light. Long-term studies have shown that this compound can have sustained effects on cellular functions, with some effects becoming more pronounced with prolonged exposure. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Studies have shown that there can be threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage or organ toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its ester and nitro groups. The ester bond can be hydrolyzed by esterases to produce the corresponding acid and alcohol, which can then enter other metabolic pathways. The nitro group can be reduced by nitroreductases to form amino derivatives, which can participate in further biochemical reactions. These metabolic transformations highlight the compound’s role in modulating metabolic flux and influencing metabolite levels in cells .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with different biomolecules and exert its effects. The subcellular localization of this compound is an important factor in understanding its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
methyl 3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVBKWKVTOTPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



